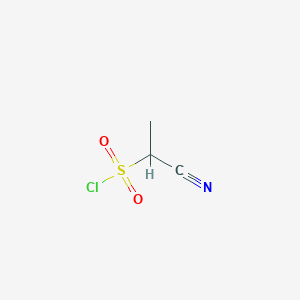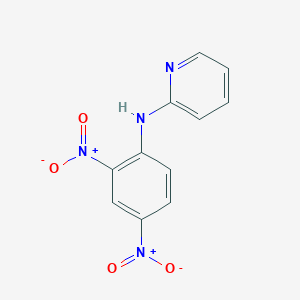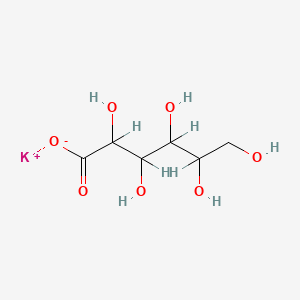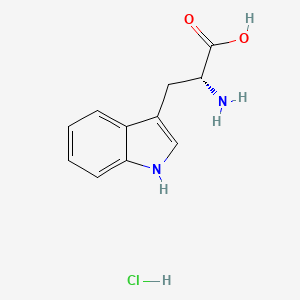
Stannous gluconate
Übersicht
Beschreibung
Stannous gluconate is a compound that is used in various applications, including as an ingredient in toothpaste . It is a white solid that is soluble in water . It is stable but can be easily oxidized .
Synthesis Analysis
The synthesis of stannous gluconate involves the reaction of stannous sulfate with sodium gluconate . In a related synthesis, sodium d-gluconate has been synthesized and characterized by elemental analysis and X-ray crystallography .Molecular Structure Analysis
The molecular structure of stannous gluconate is derived from the structure of gluconic acid, which has the molecular formula C6H12O7 . In the case of sodium d-gluconate, X-ray single-crystal analysis reveals that the compound exhibits an obvious chelate property of d-gluconate anions to sodium cation, and the latter is coordinated to six d-gluconate anions .Chemical Reactions Analysis
Stannous gluconate can participate in various chemical reactions. For instance, it can react with chloride ions to form complex ions . It can also react with aqueous ammonia and sodium hydroxide to form precipitates .Physical And Chemical Properties Analysis
Stannous gluconate is a white solid that is soluble in water . It is stable but can be easily oxidized . The sodium d-gluconate compound has a lattice potential energy and ionic volume obtained from crystallographic data .Wissenschaftliche Forschungsanwendungen
Thermal Decomposition
Stannous gluconate has been synthesized and characterized for its thermal decomposition properties. It undergoes thermal decomposition in two stages, with a range of 373-733 K. Understanding its decomposition mechanism, including enthalpy, entropy, and Gibbs free energy changes, contributes to its industrial production and application (Cao Ya-men, 2015).
Renal Scintigraphy
Stannous gluconate has been utilized in the preparation of 99Tcm labeled gluconate complexes for renal scintigraphy. These complexes are highly specific for renal tissue and non-toxic, offering comprehensive diagnostic information for a variety of renal disorders (R. E. Boyd et al., 1973).
Genotoxic Potential
The genotoxic potential of tin (II)-glucoheptonate complex has been evaluated, showing that it exerts a genotoxic effect. This effect decreases with increased glucoheptonate concentration, suggesting a potential protective role due to its metal chelating properties (M. Assis et al., 1998).
Dental Health
Stannous gluconate has been studied for its effects on dental health. It has been used in dentifrices containing stabilized stannous fluoride, demonstrating significant reductions in gingivitis, gingival bleeding, and plaque compared to control dentifrices. These findings support its use as an important adjunct in dental health maintenance (B. Beiswanger et al., 1995).
Antioxidant Effects
The antioxidant action of l-ascorbic acid in minimizing stannous chloride toxicity, a related compound to stannous gluconate, has been investigated in rabbits. This study highlights the potential for utilizing antioxidants to mitigate the toxic effects of stannous compounds (M. Yousef et al., 2007).
Role in Nuclear Medicine
Stannous chloride, closely related to stannous gluconate, is used in nuclear medicine for the production of radiopharmaceuticals. Its biological effects, particularly its genotoxic potentiality, have been evaluated, suggesting the need for careful consideration in its use in medical applications (M. Assis et al., 1998).
Electroplating
Stannous gluconate has been used in electroplating processes. Its presence in electroplating baths has been shown to improve the quality of tin deposits and the overall efficiency of the electroplating process (S. S. A. E. Rehim et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;tin(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Sn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJRAYMVVJDMG-IYEMJOQQSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent) | |
| Record name | Stannous gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
509.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannous gluconate | |
CAS RN |
35984-19-1 | |
| Record name | Stannous gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | STANNOUS GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYT9960ZBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B3370312.png)


![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)
